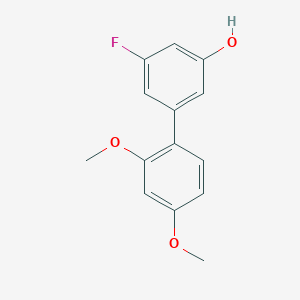

5-(2,4-Dimethoxyphenyl)-3-fluorophenol

Description

5-(2,4-Dimethoxyphenyl)-3-fluorophenol is a fluorinated phenolic compound featuring a dimethoxy-substituted benzene ring attached to a fluorophenol moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial, antioxidant, and enzyme-modulating applications.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-17-12-3-4-13(14(8-12)18-2)9-5-10(15)7-11(16)6-9/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMBAMEUDPIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684380 | |

| Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-09-1 | |

| Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethoxyphenyl)-3-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and fluorobenzene.

Formation of Intermediate: The first step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where 2,4-dimethoxybenzaldehyde reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired 5-(2,4-Dimethoxyphenyl)-3-fluorophenol.

Industrial Production Methods: In an industrial setting, the production of 5-(2,4-Dimethoxyphenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(2,4-Dimethoxyphenyl)-3-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various hydroxy derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: 5-(2,4-Dimethoxyphenyl)-3-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy groups can influence its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

5-(2,4-Dimethoxyphenyl)-furan-2-carboxylic acid (BP-4035)

- Structure: Replaces the fluorophenol group with a furan-2-carboxylic acid moiety.

- Properties : Exhibits enhanced solubility in polar solvents due to the carboxylic acid group. Used in ligand design for enzyme inhibition studies.

- Applications: Less polar than the fluorophenol derivative, making it more suitable for hydrophobic interactions in drug-receptor binding .

2-(2,4-Dimethoxyphenyl)-3-(4-hydroxybenzyl)-1,2,4-triazole (Compound 10 from )

- Structure: Integrates a triazole ring instead of a phenol, with a 4-hydroxybenzyl side chain.

- Bioactivity : Demonstrated antifungal activity in fungal metabolite studies, attributed to the triazole core’s ability to disrupt cytochrome P450 enzymes.

- Comparison: The triazole ring enhances metabolic stability compared to the fluorophenol derivative, but reduces electrophilicity .

Fluorophenol Derivatives with Varied Substituents

4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol (CAS 1262003-55-3)

- Structure : Substitutes the dimethoxyphenyl group with a thienyl ring containing a difluoromethyl group.

- Electronic Effects : The thienyl ring introduces π-conjugation, while difluoromethyl enhances lipophilicity.

- Applications: Used in materials science for fluorinated polymer synthesis. The fluorine atoms increase thermal stability compared to non-fluorinated analogs .

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS 1803574-06-2)

- Structure : Features a difluorophenyl group linked to an oxazole amine.

- Bioactivity: The oxazole ring confers rigidity, improving binding affinity in kinase inhibitors. The difluorophenyl group enhances bioavailability compared to monofluro derivatives.

- Comparison: Lower steric hindrance than the dimethoxyphenyl-fluorophenol compound, favoring membrane permeability .

Triazole-Based Dimethoxyphenyl Derivatives

(5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitriles

- Structure : Combines a triazole-thioether linkage with nitrile and dimethoxyphenyl groups.

- Antioxidant Activity: Exhibits radical scavenging properties (IC₅₀: 12–45 μM in DPPH assays), outperforming non-fluorinated analogs. The dimethoxy groups stabilize radical intermediates via resonance.

- Toxicity: Predicted LD₅₀ values (GUSAR-online) range from 250–500 mg/kg, indicating moderate toxicity. Fluorophenol derivatives may exhibit lower toxicity due to faster metabolic clearance .

Pyrazole and Benzofuran Derivatives

5-(2,4-Dimethoxyphenyl)-3-(trifluoromethyl)pyrazole

- Structure : Pyrazole core with trifluoromethyl and dimethoxyphenyl groups.

- Electronic Profile : The CF₃ group increases electron-withdrawing effects, contrasting with the electron-donating methoxy groups.

- Applications: Used in agrochemicals as a herbicide lead compound. The fluorophenol analog lacks the trifluoromethyl group, reducing its herbicidal potency but improving solubility .

5-(4-Fluorophenyl)-3-methylsulfanyl-2-phenyl-1-benzofuran

- Structure : Benzofuran core with fluorophenyl and methylsulfanyl substituents.

- Crystallography : Exhibits planar geometry, facilitating π-π stacking in crystal lattices. The fluorine atom enhances dipole interactions, a feature shared with the target compound .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 5-(2,4-Dimethoxyphenyl)-3-fluorophenol* | 276.27 | 2.8 | 0.15 (DMSO) | Fluorophenol, dimethoxyphenyl |

| BP-4035 | 262.25 | 1.9 | 1.2 (DMSO) | Furan-carboxylic acid |

| 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol | 256.23 | 3.1 | 0.08 (DMSO) | Thienyl, difluoromethyl |

| 5-(2,4-Dimethoxyphenyl)-3-(trifluoromethyl)pyrazole | 272.23 | 3.5 | 0.05 (DMSO) | Pyrazole, CF₃ |

*Estimated values based on structural analogs.

Key Research Findings

Antioxidant Efficacy: Triazole derivatives with dimethoxyphenyl groups exhibit superior radical scavenging compared to fluorophenol analogs, likely due to the triazole’s ability to stabilize reactive intermediates .

Toxicity Trends: Fluorophenol derivatives generally show lower acute toxicity (higher LD₅₀) than triazole or pyrazole analogs, attributed to faster renal clearance .

Structural Flexibility : The dimethoxyphenyl moiety enhances solubility in polar solvents, while fluorine substitution fine-tunes lipophilicity for target-specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.